N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine
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Overview
Description
(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that combines a thiazole ring, a phenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the dimethoxyphenyl group, and the coupling with the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, specificity, and the resulting biochemical pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
tert-Butyl carbamate: A compound used in organic synthesis.
Uniqueness
(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and dimethoxyphenyl group contribute to its versatility in various applications.
Properties
Molecular Formula |
C22H22N2O5S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O5S/c1-28-18-10-6-9-16(20(18)29-2)21-23-15(13-30-21)12-19(25)24-17(22(26)27)11-14-7-4-3-5-8-14/h3-10,13,17H,11-12H2,1-2H3,(H,24,25)(H,26,27)/t17-/m0/s1 |
InChI Key |
ZTEAPRDBWLLMHX-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C2=NC(=CS2)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=CS2)CC(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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